molecular formula C9H14N2O4 B12893847 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid

2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B12893847
M. Wt: 214.22 g/mol
InChI Key: MAZYVKCMGKSLAV-YFKPBYRVSA-N
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Description

2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid lies in its combination of the pyrrolidine ring and the propanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid, also known by its chemical structure C9H14N2O4 and CID 71407641, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

The compound's molecular formula is C9H14N2O4, with a molecular weight of 214.22 g/mol. Its structural features include a methyl group and a pyrrolidine-2-carbonyl moiety that may contribute to its biological effects.

PropertyValue
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves coupling reactions between protected amino acids and coupling reagents. Common solvents include dichloromethane and dimethylformamide, and reactions are often conducted at low temperatures to minimize side reactions .

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine, which include our compound of interest, exhibit significant anticancer properties. For instance, in vitro tests showed that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly when compared to standard treatments like cisplatin .

Case Study:
In a study evaluating the anticancer activity of various 5-oxopyrrolidine derivatives, compound 21 demonstrated potent activity against A549 cells with a reduction in viability to 66% at a concentration of 100 µM for 24 hours. This suggests that structural elements within these compounds play a crucial role in their cytotoxic effects on cancer cells .

Antimicrobial Activity

The antimicrobial potential of 5-oxopyrrolidine derivatives has also been explored, particularly against multidrug-resistant strains such as Staphylococcus aureus. Compounds derived from this scaffold have shown promising results in inhibiting bacterial growth, making them candidates for further development into therapeutic agents against resistant pathogens .

Table: Antimicrobial Activity Against Resistant Strains

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 21 Methicillin-resistant S. aureus4 µg/mL
Compound 22 Klebsiella pneumoniae8 µg/mL
Compound 18 Pseudomonas aeruginosa16 µg/mL

The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural motifs within the compound likely facilitate binding to these targets, modulating their activity and influencing cellular responses .

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C9H14N2O4/c1-9(2,8(14)15)11-7(13)5-3-4-6(12)10-5/h5H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t5-/m0/s1

InChI Key

MAZYVKCMGKSLAV-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCC(=O)N1

Origin of Product

United States

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